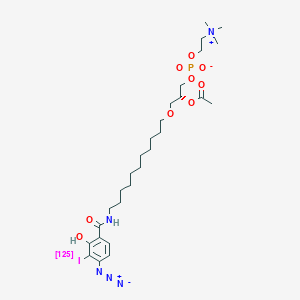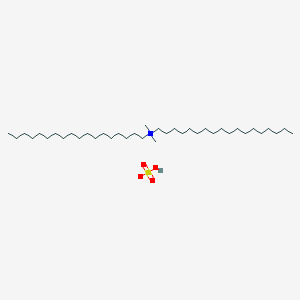
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine is a chemical compound that has been synthesized for use in scientific research. This compound is also known as AHIP, and it has been used in a variety of studies to investigate its mechanism of action and its potential applications.
Mecanismo De Acción
The mechanism of action of AHIP is not fully understood, but it is believed to involve its interaction with cell membranes and lipid signaling pathways. AHIP has been shown to bind to specific proteins in cell membranes, which may alter their function and lead to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
AHIP has been shown to have a variety of biochemical and physiological effects, including alterations in lipid metabolism and changes in cellular signaling pathways. It has also been shown to affect the function of specific proteins in cell membranes, which may have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AHIP in lab experiments is its specificity for certain proteins and lipid signaling pathways. This allows researchers to investigate specific cellular processes and pathways with greater precision. However, one limitation of using AHIP is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving AHIP. One area of interest is the development of new drugs and therapies that target specific lipid signaling pathways. Additionally, further investigation into the mechanisms of action of AHIP may lead to a better understanding of cellular processes and the development of new treatments for a variety of diseases. Finally, the development of new techniques for synthesizing and purifying AHIP may lead to more efficient and cost-effective methods for producing this compound for use in scientific research.
Métodos De Síntesis
The synthesis of AHIP involves several steps, including the reaction of 4-azido-2-hydroxy-3-iodobenzoic acid with undecanol and the subsequent reaction of the resulting product with 2-acetyl-sn-glycero-3-phosphocholine. The final product is purified using various techniques, including chromatography.
Aplicaciones Científicas De Investigación
AHIP has been used in a variety of scientific studies, including investigations into the structure and function of cell membranes. It has also been used in studies of lipid metabolism and the regulation of lipid signaling pathways. Additionally, AHIP has been used in studies of the interactions between proteins and lipids, as well as in studies of the effects of lipids on protein function.
Propiedades
Número CAS |
122242-50-6 |
|---|---|
Nombre del producto |
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine |
Fórmula molecular |
C28H47IN5O9P |
Peso molecular |
753.6 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-3-[11-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H47IN5O9P/c1-22(35)43-23(21-42-44(38,39)41-19-17-34(2,3)4)20-40-18-13-11-9-7-5-6-8-10-12-16-31-28(37)24-14-15-25(32-33-30)26(29)27(24)36/h14-15,23H,5-13,16-21H2,1-4H3,(H2-,31,36,37,38,39)/t23-/m1/s1/i29-2 |
Clave InChI |
NNEJANBGIUCOLC-TVTJIZBKSA-N |
SMILES isomérico |
CC(=O)O[C@H](COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C |
Otros números CAS |
122242-50-6 |
Sinónimos |
1-O-(4-azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine AIU-PAF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)


![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)








